1H-indazole-6-carbaldehyde (CAS 669050-69-5) is a highly versatile heterocyclic building block primarily procured for the synthesis of ATP-competitive kinase inhibitors and targeted therapeutics [1]. Featuring a privileged indazole core and a highly reactive formyl group at the 6-position, it serves as a critical electrophilic precursor for Knoevenagel condensations, reductive aminations, and Horner-Wadsworth-Emmons olefinations [2]. Its baseline value lies in providing a precise geometric vector for hinge-region binding in kinases such as PLK4, FLT3, and VEGFR, while maintaining excellent synthetic tractability and high stereoselectivity during downstream C-C bond formation [3].
Substituting 1H-indazole-6-carbaldehyde with its close regioisomer, 1H-indazole-5-carbaldehyde, or the structural analog indole-6-carbaldehyde, fundamentally alters downstream target affinity and process yield [1]. The 6-position formyl group provides a distinct spatial trajectory that is strictly required to access specific hydrophobic pockets in kinase domains, which the 5-position vector cannot achieve without inducing steric clashes[2]. Furthermore, unlike indole-6-carbaldehyde, the indazole core possesses an N2 nitrogen that acts as an essential hydrogen bond acceptor in the ATP-binding hinge region [1]. Procurement of the exact 6-substituted indazole is therefore mandatory to preserve both the stereoselective E-isomer dominance during condensation reactions and the nanomolar potency of the final active pharmaceutical ingredients (APIs) [3].
In the synthesis of PLK4 and FLT3 kinase inhibitors, 1H-indazole-6-carbaldehyde undergoes Knoevenagel condensation with indolin-2-ones (oxindoles) to form (arylmethylene)indolin-2-ones. Studies demonstrate that this specific 6-formyl precursor predominantly yields the thermodynamically stable E-geometric isomer, which is critical for the biological activity of the resulting API [1]. This inherent stereoselectivity minimizes the need for complex downstream chromatographic separations compared to less selective aldehyde precursors, directly improving scalable process yields [2].
| Evidence Dimension | E/Z Isomer Ratio in Condensation |
| Target Compound Data | Predominant formation of the E-isomer in one-step Knoevenagel condensations |
| Comparator Or Baseline | Non-selective aliphatic or sterically hindered aryl aldehydes |
| Quantified Difference | Significant reduction in downstream purification steps due to high E-isomer preference |
| Conditions | Condensation with indolinones in methanol/piperidine at 60 °C |
High stereoselectivity during the condensation step drastically reduces purification bottlenecks and improves overall yield for API manufacturing.
When compared to indole-6-carbaldehyde derivatives, compounds derived from 1H-indazole-6-carbaldehyde exhibit significantly enhanced binding kinetics in the ATP-competitive active site of kinases like PLK4 [1]. The crucial difference is the presence of the N2 nitrogen in the indazole ring, which acts as a mandatory hydrogen bond acceptor with the kinase hinge region [1]. Kinetic analyses of 6-substituted indazole derivatives show direct ATP competition with apparent Ki values in the low nanomolar range (e.g., 22 nM for targeted PLK4 inhibitors), a binding modality that indole analogs cannot replicate due to the lack of the N2 acceptor [1].
| Evidence Dimension | Kinase Hinge-Region Binding Affinity (Ki) |
| Target Compound Data | Low nanomolar Ki (e.g., 22 nM) for indazole-6-derivatives |
| Comparator Or Baseline | Indole-6-carbaldehyde derivatives |
| Quantified Difference | Indazole derivatives provide essential N2 hydrogen bonding absent in indoles, driving nanomolar potency |
| Conditions | in vitro PLK4 ATP-competitive kinetic binding assays |
Procuring the indazole core rather than the indole core is essential for achieving the necessary nanomolar target affinity in kinase inhibitor development.
The choice between 1H-indazole-6-carbaldehyde and 1H-indazole-5-carbaldehyde dictates the spatial orientation of the appended functional groups in the final drug molecule. Structural models and empirical screening reveal that the 6-position trajectory correctly directs substituents into specific kinase pockets, yielding highly potent inhibitors (e.g., FLT3 inhibitors with an IC50 of 41.6 nM) [1]. The 5-position vector projects the substituent at a different angle, causing steric clashes or failing to reach the required hydrophobic sub-pockets, resulting in a dramatic loss of potency [1].
| Evidence Dimension | Target Inhibition (IC50) based on substitution vector |
| Target Compound Data | 41.6 nM IC50 for 6-substituted indazole kinase inhibitors |
| Comparator Or Baseline | 5-substituted indazole analogs |
| Quantified Difference | 6-position provides the correct vector for pocket access, avoiding steric clashes inherent to the 5-position |
| Conditions | in vitro FLT3 kinase inhibition assays |
Selecting the 6-carbaldehyde over the 5-carbaldehyde is non-negotiable for correctly orienting the pharmacophore in targeted therapies.
Ideal for generating PLK4, FLT3, and VEGFR inhibitors where the indazole core anchors to the hinge region and the 6-position directs the tail into the DFG-out/in pocket [1].
Highly suitable for industrial scale-up of (arylmethylene)indolin-2-ones due to its high reactivity and strong preference for yielding the E-geometric isomer, minimizing purification overhead [2].
Excellent precursor for generating diverse libraries of 6-aminomethyl indazoles via reductive amination with various primary and secondary amines, facilitating rapid SAR exploration [3].